BR-Xanthone B
Description
Overview of Xanthone (B1684191) Chemical Class
Xanthones, or xanthen-9-ones, are a class of organic compounds characterized by a tricyclic aromatic structure. taylorandfrancis.com This core structure, with the chemical formula C13H8O2, consists of two benzene (B151609) rings fused to a central pyran ring, which contains a ketone group. mdpi.comwikipedia.org The term "xanthone" is derived from the Greek word "xanthos," meaning yellow, which is a characteristic color of many of these compounds in their solid state. mdpi.comnih.gov
The diversity within the xanthone family arises from the various substituents that can be attached to the core structure, such as methoxy (B1213986), hydroxy, and isoprene (B109036) groups. taylorandfrancis.com This structural variety leads to a wide range of chemical properties and biological activities. up.pt Xanthones are classified into several subgroups based on their structural features, including simple oxygenated xanthones, prenylated xanthones, xanthonolignoids, and xanthone glycosides. taylorandfrancis.commdpi.com The position and nature of these substituents significantly influence the compound's biological effects. mdpi.com
Historical Context of Xanthone Research in Natural Products
The history of xanthone research dates back to 1821 with the isolation of gentisin (B1671442) from the roots of Gentiana lutea. mdpi.comnih.gov The term "xanthone" itself was first used in 1961. mdpi.com Since then, over 2000 xanthones have been identified from natural sources, including higher plants, fungi, lichens, and even marine organisms. mdpi.comresearchgate.net
Early research focused on the extraction, isolation, and structural elucidation of these compounds from various natural origins. up.pt The discovery of their diverse pharmacological activities spurred further investigation into their potential as therapeutic agents. nih.gov In recent decades, research has expanded to include the synthesis of novel xanthone derivatives to explore structure-activity relationships and develop compounds with enhanced biological properties. up.ptnih.gov
Significance of Xanthones as Secondary Metabolites in Biological Systems
Xanthones are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense mechanisms. mdpi.combio-connect.nl In plants, they are found in families such as Clusiaceae, Gentianaceae, and Polygalaceae. mdpi.commdpi.com For instance, the mangosteen plant (Garcinia mangostana) produces a variety of xanthones in its pericarp, which are thought to provide protection against insects and fungi. taylorandfrancis.com
The biosynthesis of xanthones in higher plants typically involves a combination of the shikimate and acetate (B1210297) pathways. nih.govresearchgate.net In contrast, in fungi and lichens, the xanthone core is primarily derived from the polyketide pathway. nih.govresearchgate.net The wide distribution and structural diversity of xanthones in nature underscore their ecological importance and their potential as a source of bioactive compounds. mdpi.com These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. bio-connect.nlontosight.ai
Specific Context of BR-Xanthone B within the Xanthone Family
This compound is a specific member of the xanthone family that has been isolated from natural sources. mdpi.com Its chemical name is 2,4,5-trihydroxy-1-methoxy-9H-xanthen-9-one. This compound has been identified in the purple mangosteen (Garcinia mangostana), a fruit known for its rich xanthone content. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
115713-07-0 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
2,4,5-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-8(16)5-9(17)14-10(13)11(18)6-3-2-4-7(15)12(6)20-14/h2-5,15-17H,1H3 |
InChI Key |
POWRXIZFZXGLOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
Canonical SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
melting_point |
308-310°C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Structural Characterization of Br Xanthone B
Natural Sources and Distribution of BR-Xanthone B
This compound was first identified following a chemical examination of the dried fruit hulls of the mangosteen tree, Garcinia mangostana L. biocrick.com This tropical plant, belonging to the Guttiferae family, is a well-documented source of a diverse array of xanthones. tandfonline.com The initial isolation of this compound, along with a related compound, BR-Xanthone A, was reported in 1988. biocrick.comresearchgate.net It was identified as 1-methoxy-2,4,5-trihydroxyxanthone. biocrick.com Subsequent phytochemical studies of G. mangostana have repeatedly listed this compound as one of the many secondary metabolites present in the fruit's pericarp. researchgate.netnih.gov
Currently, the scientific literature primarily documents the presence of this compound in the fruit of Garcinia mangostana. While it is categorized as an exogenous food-derived metabolite, its identification has not been specified in other biological matrices beyond its plant source.
Isolation from Garcinia mangostana L.
Methodologies for Extraction and Purification
The isolation of this compound is embedded within the broader procedures used to extract and separate xanthones from the pericarp of Garcinia mangostana. These methods are designed to efficiently separate a complex mixture of structurally similar compounds.
The general process begins with the extraction of dried, powdered pericarp using organic solvents. d-nb.info Common extraction techniques include maceration, Soxhlet extraction, and ultrasonic-assisted extraction. nih.gov Solvents such as ethanol (B145695), ethyl acetate (B1210297), and dichloromethane (B109758) are frequently employed. d-nb.infomdpi.com For example, one established procedure involves Soxhlet extraction with ethyl acetate, followed by ethanol. d-nb.info Another approach uses maceration with 96% ethanol at room temperature. mdpi.com
Following the initial extraction, the crude extract, which contains a mixture of xanthones and other phytochemicals, undergoes purification. This is typically achieved through various chromatographic techniques. caldic.com Vacuum Liquid Chromatography (VLC) can be used for initial fractionation, employing a gradient of solvents with increasing polarity, such as dichloromethane and ethyl acetate. mdpi.com Further purification of the resulting fractions is often performed using methods like column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC). caldic.commdpi.com One specific method involves the use of a chromatotron, a form of preparative, centrifugally accelerated, radial TLC, with solvent systems like ethyl acetate/n-hexane to yield the pure compounds. mdpi.com
Spectroscopic and Analytical Techniques for Structural Elucidation
The definitive structure of this compound was established through the application of spectroscopic methods, which remain the cornerstone for the elucidation of natural product structures. biocrick.comtandfonline.com These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.
The fundamental properties of this compound are summarized in the table below.
| Property | Data |
| Molecular Formula | C₁₄H₁₀O₆ ebi.ac.uk |
| Monoisotopic Mass | 274.04774 u ebi.ac.uk |
| Appearance | Yellow powder biocrick.com |
| Synonym | 1-methoxy-2,4,5-trihydroxyxanthone biocrick.com |
| InChIKey | POWRXIZFZXGLOK-UHFFFAOYSA-N ebi.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in determining the precise arrangement of atoms in the this compound molecule. biocrick.com The structural elucidation of xanthones relies heavily on both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments. researchgate.net
¹H NMR spectra provide information on the chemical environment of hydrogen atoms, with characteristic signals for aromatic protons, hydroxyl groups, and methoxy (B1213986) groups. researchgate.net For xanthones, chelated hydroxyl groups typically appear as sharp singlets in the downfield region (δ 12-13 ppm). researchgate.net ¹³C NMR spectra reveal the number and type of carbon atoms. researchgate.net
While the specific NMR data from the original 1988 publication is not detailed here, the process would have involved analyzing chemical shifts and coupling constants to place the substituents—three hydroxyl groups and one methoxy group—on the xanthone's tricyclic core. biocrick.com Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing long-range correlations between protons and carbons, confirming the connectivity of the molecular framework. researchgate.net
Mass spectrometry (MS) was used in conjunction with NMR to confirm the structure of this compound. tandfonline.com This technique provides the exact molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula C₁₄H₁₀O₆ by providing a highly accurate mass measurement. researchgate.net Additionally, analysis of the fragmentation patterns in the mass spectrum offers corroborating evidence for the proposed structure by showing how the molecule breaks apart under specific conditions. nih.gov The Human Metabolome Database also lists a predicted GC-MS spectrum for this compound.
X-ray Crystallography Studies
A review of the scientific literature indicates that while X-ray crystallography has been successfully applied to numerous other xanthone (B1684191) derivatives, specific crystallographic data for this compound have not been reported. It is important to distinguish this compound from other similarly named compounds. For instance, a compound known as Brasixanthone B, which was isolated from Calophyllum gracilentum, has been characterized by X-ray crystallography. iucr.orgiucr.orgnih.gov However, Brasixanthone B (molecular formula C₂₃H₂₂O₅) is a structurally distinct chemical entity from this compound (molecular formula C₁₄H₁₀O₆) and therefore its crystallographic data are not applicable. uni.luiucr.org
Table 2: Compound Name Reference
| Compound Name |
|---|
| BR-Xanthone A |
| This compound |
Biosynthesis of Xanthones and Putative Pathways for Br Xanthone B
General Xanthone (B1684191) Biosynthetic Pathways
The formation of the core xanthone structure in plants is a multi-step process that begins with primary metabolic pathways and converges to create key intermediate compounds.
The biosynthesis of xanthones in plants is fundamentally linked to the shikimate pathway, which connects carbohydrate metabolism to the synthesis of aromatic compounds. frontiersin.orgnih.gov This pathway utilizes precursor molecules from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) to produce shikimate. frontiersin.org The B-ring of the xanthone skeleton is derived from this pathway. mdpi.comfrontiersin.orgnih.gov
Depending on the plant family, the pathway can proceed in two different ways:
L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, the shikimate pathway leads to the formation of the amino acid L-phenylalanine. mdpi.comfrontiersin.org This is then converted through a series of reactions to produce benzoyl-CoA. mdpi.com
L-phenylalanine-independent pathway: In families such as Gentianaceae, shikimate is converted to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. frontiersin.orgresearchgate.net
Both routes ultimately provide a key benzoyl-CoA derivative that serves as a starter molecule for the subsequent steps. mdpi.com
The A-ring of the xanthone structure originates from the acetate (B1210297) pathway, a classic example of polyketide biosynthesis. mdpi.comfrontiersin.org In this stage, the starter molecule derived from the shikimate pathway (e.g., benzoyl-CoA or 3-hydroxybenzoyl-CoA) undergoes condensation with three molecules of malonyl-CoA. mdpi.com This reaction is catalyzed by a type III polyketide synthase enzyme. mdpi.comresearchgate.net The resulting polyketide chain then undergoes cyclization and aromatization to form the A-ring, fused to the B-ring precursor. mdpi.com In contrast to plants, the xanthone core in fungi and lichens is typically derived entirely from the acetate-malonate pathway (polyketide) without the involvement of the shikimate pathway. mdpi.commdpi.comnih.gov
A crucial step in xanthone biosynthesis is the formation of a benzophenone (B1666685) intermediate. frontiersin.orgresearchgate.net The condensation of the shikimate-derived starter unit with malonyl-CoA units, catalyzed by benzophenone synthase (BPS), results in a substituted benzophenone. mdpi.comresearchgate.net A central intermediate in many plant xanthone pathways is 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comfrontiersin.orgnih.gov This freely rotating benzophenone molecule is the direct precursor to the xanthone core. mdpi.com
The formation of the final tricyclic xanthone structure occurs through a regioselective, intramolecular oxidative phenolic coupling of the benzophenone intermediate. mdpi.comfrontiersin.org This critical cyclization step, which forms the central γ-pyrone ring, is catalyzed by specific cytochrome P450-dependent monooxygenases, often referred to as xanthone synthases. mdpi.comresearchgate.net This reaction can lead to different hydroxylation patterns on the xanthone scaffold, such as the formation of 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the core precursors for a wide variety of xanthone derivatives. frontiersin.orgresearchgate.net
Based on the structure of BR-Xanthone B (2,4,5-trihydroxy-1-methoxy-9H-xanthen-9-one), which has been isolated from Garcinia mangostana, a putative biosynthetic pathway can be proposed. hmdb.caknapsackfamily.com The biosynthesis likely follows the general mixed shikimate-acetate pathway. The core xanthone skeleton would be assembled from a shikimate-derived precursor and three acetate units via a benzophenone intermediate. The specific substitution pattern of this compound, featuring hydroxyl groups at positions 2, 4, and 5, and a methoxy (B1213986) group at position 1, suggests that it derives from a 1,3,7-trihydroxyxanthone-type precursor. Subsequent tailoring reactions, including hydroxylation and O-methylation by specific enzymes, would be required to produce the final structure of this compound.
Acetate Pathway Contribution (Polyketide Biosynthesis)
Enzymology of Xanthone Biosynthesis
The biosynthesis of xanthones is orchestrated by a series of specific enzymes that catalyze each step of the pathway, from the formation of precursors to the final tailoring of the xanthone scaffold.
Several key enzymes involved in the core xanthone biosynthetic pathway have been identified and characterized from various plant species. frontiersin.org
Benzophenone Synthase (BPS): This Type III polyketide synthase is a crucial enzyme that catalyzes the formation of the benzophenone skeleton by condensing a benzoyl-CoA derivative with three molecules of malonyl-CoA. mdpi.comresearchgate.net BPS enzymes from Hypericum androsaemum and Garcinia mangostana have been shown to specifically use benzoyl-CoA as a substrate. mdpi.com
Xanthone Synthase (XNS): These are cytochrome P450-dependent monooxygenases that catalyze the pivotal intramolecular oxidative coupling of the benzophenone intermediate to form the xanthone core. mdpi.com Different isoforms of this enzyme, such as CYP81AA1 (1,3,7-THX synthase) and CYP81AA2 (1,3,5-THX synthase), determine the regioselective cyclization and thus the resulting hydroxylation pattern of the xanthone product. mdpi.com
Tailoring Enzymes: Following the formation of the core xanthone structure, a variety of "tailoring" enzymes modify the scaffold to produce the vast diversity of natural xanthones. These include:
Hydroxylases: Often cytochrome P450 monooxygenases (CYPs), these enzymes add hydroxyl groups to specific positions on the xanthone ring. For example, xanthone 6-hydroxylase (X6H) catalyzes the hydroxylation of 1,3,5-trihydroxyxanthone. frontiersin.org
O-Methyltransferases (OMTs): These enzymes transfer a methyl group, typically from S-adenosyl methionine (SAM), to a hydroxyl group on the xanthone nucleus.
Glucosyltransferases (GTs): These enzymes attach sugar moieties to the xanthone scaffold. For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) has been identified in gentian plants. frontiersin.orgresearchgate.net
Prenyltransferases (PTs): These enzymes add prenyl groups to the xanthone core, a common modification in xanthones from families like Clusiaceae. frontiersin.org
The production of xanthones is genetically controlled, with the genes encoding the biosynthetic enzymes often organized in biosynthetic gene clusters (BGCs). rsc.orgd-nb.info The identification of these genes and clusters provides significant insight into the regulation and evolution of xanthone biosynthesis.
In fungi, such as Aspergillus nidulans, the genes for xanthone biosynthesis, including the polyketide synthase (PKS), are located in a gene cluster. acs.org Deletion of these genes has confirmed their role in the production of prenylated xanthones like shamixanthone. acs.org Similarly, in Cryptosporiopsis sp., the sequencing of its genome led to the identification of the dimeric xanthone (dmx) biosynthetic gene cluster. rsc.org Gene disruption experiments within this cluster identified a specific cytochrome P450 oxygenase responsible for the dimerization step in the pathway. rsc.org
In plants, RNA-sequencing and transcriptome analysis have been powerful tools for identifying candidate genes involved in xanthone biosynthesis. researchgate.net For example, in gentian cultivars, this approach led to the identification of the cDNAs encoding a glucosyltransferase (StrGT9) and a malonyltransferase (StrAT2) responsible for the synthesis of specific xanthone glucosides that contribute to flower coloration. researchgate.net The expression of these genes is often developmentally regulated and tissue-specific, indicating a complex regulatory network controlling xanthone production. ontosight.ai
Identification and Characterization of Key Enzymes
Cellular and Organ Localization of Xanthone Biosynthesis in Producing Organisms
While the general pathways for xanthone biosynthesis are increasingly understood, the specific subcellular and tissue locations for these processes are less characterized, particularly for many individual xanthones. mdpi.comresearchgate.net However, studies in model plant systems have provided valuable insights.
Xanthone biosynthesis in plants involves enzymes located in different cellular compartments, including plastids and the cytosol, reflecting the dual origin of its precursors from the shikimate and acetate pathways. mdpi.com The initial stages of the shikimate pathway occur within plastids. mdpi.com Subsequent steps, including the formation of the benzophenone intermediate by benzophenone synthase (BPS), a type III polyketide synthase, and its conversion to the xanthone core by cytochrome P450 monooxygenases, are associated with the endoplasmic reticulum. mdpi.comresearchgate.net
Research on Hypericum species has been instrumental in localizing these biosynthetic activities. In Hypericum perforatum roots, both the BPS enzyme and the resulting xanthone products were found to be predominantly localized in the exodermis, suggesting a role as a primary defense against soil-borne pathogens. frontiersin.orgnih.gov In plants, xanthones are known to accumulate in various organs, including roots, leaves, stems, flowers, and fruits. nih.gov For Garcinia mangostana, the primary source of this compound, xanthones are famously abundant in the pericarp (the rind) of the fruit. japsonline.comnih.govjapsonline.com
| Organism/Tissue | Localization Finding | Enzymes/Compounds Involved | Reference |
|---|---|---|---|
| Plants (General) | Shikimate pathway originates in plastids; Acetate pathway in the endoplasmic reticulum. | General xanthone precursors | nih.govmdpi.com |
| Hypericum perforatum (Root) | Biosynthesis is majorly localized to the exodermis region. | Benzophenone synthase (BPS), Xanthone products | frontiersin.orgnih.gov |
| Garcinia mangostana (Fruit) | Xanthones are highly concentrated in the pericarp. | α-mangostin, γ-mangostin, this compound, and other xanthones | japsonline.comnih.gov |
| Plants (General) | Accumulation occurs in various organs like leaves, stems, roots, flowers, and fruits. | Various xanthones | nih.gov |
In Vivo Metabolic Studies Related to this compound Precursors and Derivatives
Direct in vivo metabolic studies specifically tracking this compound are limited in the scientific literature. hmdb.ca However, research on the metabolism of other prominent xanthones from mangosteen, particularly α-mangostin, provides critical insights into the potential metabolic fate of related compounds like this compound. nih.gov The detection, identification, and monitoring of metabolites in in vivo and in vitro studies are crucial for understanding the biological disposition of a compound.
In vivo studies in animals and humans have shown that α-mangostin, the most abundant xanthone in mangosteen, undergoes metabolic transformation after oral administration. nih.gov In one study, when a xanthone-rich mangosteen product was given to healthy human subjects, α-mangostin was detected in the plasma, reaching its maximum concentration within an hour. nih.gov Further studies have identified various metabolites, indicating that the original xanthone structure is modified by the body's metabolic enzymes, such as cytochrome P450s. nih.govdoi.org
| Parent Compound | Study Type | Identified Metabolites/Derivatives | Reference |
|---|---|---|---|
| α-Mangostin | Human Plasma (in vivo) | Mono- and di-glucuronide metabolites of α-mangostin | nih.gov |
| α-Mangostin | Caco-2 and HT-29 cell cultures (in vitro) | Garcinone C | nih.gov |
| α-Mangostin | THP-1 and HT-29 cell cultures (in vitro) | Garcinone D | nih.gov |
| α-Mangostin | HepG2 and Caco-2 cell cultures (in vitro) | 9-hydroxycalabaxanthone | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3,5-trihydroxyxanthone |
| 1,3,7-trihydroxyxanthone |
| 2,3′,4,6-tetrahydroxybenzophenone |
| 9-hydroxycalabaxanthone |
| α-mangostin |
| This compound |
| Emodin |
| Garcinone C |
| Garcinone D |
| γ-mangostin |
Chemical Synthesis and Derivatization Strategies for Br Xanthone B and Its Analogues
Total Synthesis Approaches to Xanthone (B1684191) Core Structures
The construction of the tricyclic xanthone framework is central to accessing compounds like BR-Xanthone B. Several classical and modern synthetic methodologies have been developed, primarily revolving around the formation of a key benzophenone (B1666685) or diaryl ether intermediate, followed by cyclization. ebi.ac.ukup.pt
Condensation Reactions
One of the most direct and atom-economical methods for xanthone synthesis is the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). uni-muenchen.de The classical Grover, Shah, and Shah (GSS) reaction involves heating these two components with a dehydrating agent, such as zinc chloride in phosphoryl chloride. acs.org This method can directly yield the xanthone if the intermediate benzophenone possesses a hydroxyl group ortho to the carbonyl, facilitating spontaneous cyclization. ebi.ac.ukacs.org
A significant improvement on this classical method is the use of Eaton's reagent (P₂O₅ in CH₃SO₃H), which often provides higher yields (80-95%) and can drive the reaction directly to the xanthone product without isolating the benzophenone intermediate, particularly with electron-rich phenols like phloroglucinol. uni-muenchen.degoogle.com However, the efficacy of this reagent is highly dependent on the electronic properties of the phenol, with electron-poor phenols being unsuitable for this transformation. uni-muenchen.demdpi.com
Table 1: Comparison of Condensation Reagents for Xanthone Synthesis
| Reagent/Method | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| Grover, Shah, and Shah (GSS) | ZnCl₂, POCl₃, heat | Readily available materials | Requires specific hydroxylation pattern for direct cyclization; can have limitations. ebi.ac.ukacs.org |
| Eaton's Reagent | P₂O₅, CH₃SO₃H | High yields, direct cyclization with electron-rich phenols. google.com | Limited to electron-rich phenol substrates. mdpi.com |
| Microwave-Assisted Organic Synthesis (MAOS) | Salicylic acid, phenol, catalyst, microwave irradiation | Significantly reduced reaction times (e.g., 5 min), high yields (72-98%). google.com | Requires specialized equipment. |
Benzophenone Route
The benzophenone route is a versatile and widely used two-step approach for xanthone synthesis. up.ptup.pt This strategy is particularly useful when direct condensation methods are not feasible due to the substitution patterns of the desired product. acs.org
The first step typically involves a Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with a phenolic derivative to form a 2-hydroxybenzophenone (B104022) intermediate. ebi.ac.uk The subsequent and crucial step is the cyclization of this intermediate to form the xanthone's central pyran ring. This ring closure is often achieved through a base-catalyzed intramolecular nucleophilic aromatic substitution. up.pt A variety of cyclization reagents have been explored to improve yields, including trifluoromethanesulfonic acid and triphenylphosphine (B44618) in carbon tetrachloride. google.com
Diaryl Ether Route
An alternative two-step strategy is the diaryl ether route. This approach begins with the formation of a diaryl ether, commonly through a copper-catalyzed Ullmann condensation between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid. hmdb.caebi.ac.uk
Once the diaryl ether is formed, the xanthone core is constructed via an intramolecular electrophilic cycloacylation. ebi.ac.uk While this method is valuable, especially for substitution patterns that are difficult to achieve through other routes, the yields from Ullmann ether syntheses can sometimes be lower than those from the Friedel-Crafts acylations used in the benzophenone route. hmdb.caebi.ac.uk Consequently, the benzophenone route is often the more prevalent strategy. ebi.ac.uk
Aryne-Based Methodologies
More modern approaches to xanthone synthesis utilize the high reactivity of aryne intermediates. up.pt These methods can offer high efficiency and operational simplicity. up.pt One such strategy involves the reaction of silylaryl triflates with cesium fluoride (B91410) (CsF) to generate an aryne in situ. mdpi.com This aryne then couples with a salicylate (B1505791) derivative in a tandem reaction involving intermolecular nucleophilic addition followed by an intramolecular electrophilic cyclization to furnish the xanthone skeleton. mdpi.com
This methodology has proven to be quite general and tolerates a range of functional groups, allowing for the synthesis of structurally diverse xanthones. up.pt By carefully selecting the aryne precursor and the salicylate, various substitution patterns can be accessed. mdpi.com A key advantage is the ability to incorporate halogen atoms, which can then be used for further diversification through cross-coupling reactions. up.pt
Semi-Synthesis of this compound Derivatives
Although specific semi-synthetic studies on this compound are not widely reported, its structure, 2,4,5-trihydroxy-1-methoxy-9H-xanthen-9-one, presents clear opportunities for derivatization. hmdb.caebi.ac.uk Semi-synthesis involves the chemical modification of a naturally occurring starting material. The multiple hydroxyl groups on the this compound scaffold are primary targets for modification.
Potential semi-synthetic strategies could include:
Glycosylation: The hydroxyl groups could be glycosylated to improve solubility and potentially modify biological activity. The synthesis of xanthone glucosides is an established field, often involving the coupling of a protected xanthone with a glycosyl bromide donor. mdpi.com Selective protection of the hydroxyl groups would be crucial to control the position of glycosylation.
Alkylation/Acylation: The phenolic hydroxyls are amenable to alkylation (e.g., methylation, prenylation) or acylation reactions. These modifications can significantly alter the lipophilicity and biological profile of the molecule.
Mannich Reaction: Aminomethyl groups could be introduced, for instance at the C-3 position activated by the adjacent hydroxyl and methoxy (B1213986) groups, via the Mannich reaction using formaldehyde (B43269) and a secondary amine.
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise modification of a specific position on the xanthone core, which is essential for structure-activity relationship (SAR) studies. For a polysubstituted molecule like this compound, achieving high regioselectivity can be challenging but is critical for creating defined analogues.
Potential regioselective strategies applicable to the this compound scaffold include:
Directed Ortho-Metalation (DoM): While not documented for this compound itself, DoM is a powerful tool for functionalizing aromatic rings. The existing methoxy and hydroxyl groups could potentially direct lithiation to an adjacent, deprotonated position, allowing for the introduction of various electrophiles.
Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) would likely be directed by the activating hydroxyl and methoxy groups. The resulting halo-xanthones are versatile intermediates for further modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). up.pt
Selective Protection/Deprotection: A key strategy for achieving regioselectivity is the differential protection of the multiple hydroxyl groups. For example, acyl protective groups could be used to selectively mask certain hydroxyls while others are modified, followed by deprotection. mdpi.com The development of a selective deprotection sequence would be essential for targeted synthesis.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Class |
|---|---|
| This compound | Xanthone |
| Phloroglucinol | Phenol |
| Salicylic Acid | Carboxylic Acid |
| Benzophenone | Ketone |
| Diaryl Ether | Ether |
| Cesium Fluoride | Inorganic Salt |
| Eaton's Reagent | Acid Mixture |
| Zinc Chloride | Lewis Acid |
| Phosphoryl Chloride | Dehydrating Agent |
| Trifluoromethanesulfonic acid | Acid |
| Triphenylphosphine | Phosphine |
Introduction of Prenyl Moieties
The introduction of prenyl groups is a critical strategy in the synthesis of xanthone analogues due to the significant impact of these moieties on biological activity. mdpi.comnih.gov The prenyl group, a five-carbon branched-chain unsaturated alkyl group, can be added to the xanthone scaffold through various chemical methods.
One of the most common methods for prenylation is the alkylation of a hydroxyxanthone with prenyl bromide. mdpi.com This reaction is typically carried out in the presence of a base, such as potassium carbonate. mdpi.com However, a significant challenge with this method is the lack of selectivity, which can lead to the formation of multiple products and direct alkylation on the aromatic rings of the xanthone. mdpi.com This approach is most effective when applied to fully substituted xanthones to avoid unwanted side reactions. mdpi.com
Another strategy involves the C-prenylation of the xanthone nucleus. For instance, two C-prenylated derivatives were synthesized from a xanthone precursor. nih.gov One method involved the prenylation at the 1-OH group, followed by a Claisen rearrangement to introduce the 1,1-dimethylallyl group onto the C-2 position of the xanthone scaffold. nih.gov An alternative approach utilized the condensation of a 1-hydroxyxanthone (B191526) with isoprene (B109036) in the presence of a catalytic amount of orthophosphoric acid. nih.gov
Research has shown that the introduction of a prenyl group can dramatically increase the biological activity of a xanthone. For example, the prenylation of 1-hydroxyxanthone significantly enhanced its anticancer activity against the MCF-7 cell line. mdpi.com While C-prenylated derivatives are less common in nature compared to their O-prenylated counterparts, they exhibit interesting biological properties. nih.gov
Despite the synthetic efforts, achieving regioselective prenylation with high yields remains a challenge. For example, attempts to regiospecifically introduce prenyl moieties at the C-2 and C-4 positions of 1,3,5-trihydroxyxanthone (B1664532) resulted in low yields of 3% and 8%, respectively. mdpi.com A modified method only slightly improved these yields to 11% and 13%. mdpi.com
Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental strategies for modifying the xanthone scaffold to generate a diverse range of analogues. These reactions involve the addition of alkyl or acyl groups, respectively, to the xanthone core, often at hydroxyl or amino functionalities.
A common approach to alkylation involves the reaction of a hydroxyxanthone with a haloalkane in the presence of a base. For example, ω-bromoalkoxylxanthones have been synthesized by treating norlichexanthone (B23499) with an appropriate 1,ω-dihaloalkane. scielo.br These bromoalkoxy derivatives can then serve as intermediates for further functionalization, such as the introduction of nitrogen-containing side chains through reaction with various amines. scielo.br
Acylation reactions are also widely employed to introduce new functional groups. The Friedel-Crafts acylation is a classic method for introducing an acyl group onto the aromatic ring of a xanthone. up.pt However, this reaction can be difficult to control in terms of regioselectivity, especially in the absence of a directing group, and often requires harsh reaction conditions. google.com More recent modifications to the Friedel-Crafts reaction have included the use of trifluoroacetic acid anhydride (B1165640) as a catalyst. up.pt
An alternative to traditional Friedel-Crafts acylation is the use of transition-metal-catalyzed C-H activation. google.com For instance, copper(II) chloride, in the presence of triphenylphosphine, can catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes, providing a route to xanthone derivatives under milder conditions. google.comgoogle.com
The synthesis of xanthones can also be achieved through the cyclization of 2,2'-dioxygenated benzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt The latter often involves the Ullmann condensation to form the diaryl ether precursor. up.pt
Green Chemistry Approaches in Xanthone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of xanthones, aligning with the principles of green chemistry. bohrium.commedcraveonline.com These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. bohrium.comresearchgate.net
One promising green approach involves the use of catalytic methods, which can replace traditional stoichiometric reactions that often generate large amounts of waste. researchgate.net For example, the use of a nanopalladium-supported catalyst on green biochar has been reported for the efficient synthesis of various xanthone derivatives. medcraveonline.com This heterogeneous catalyst is recoverable and reusable, adding to the sustainability of the process. medcraveonline.com
Microwave irradiation has also emerged as a green tool in xanthone synthesis. bohrium.com It offers a non-conventional heating method that can significantly reduce reaction times and improve yields. For instance, rare earth metal triflates, such as Yb(OTf)3 hydrate, have been used as catalysts for the microwave-assisted synthesis of xanthones from 2-substituted benzoic acids and phenols. rsc.org
The choice of solvent is another crucial aspect of green chemistry. Efforts are being made to replace hazardous solvents with greener alternatives. researchgate.net For example, a metal-free intramolecular Friedel–Crafts acylation reaction has been developed using 1,1,1,3,3,3-hexafluorpropan-2-ol (HFIP), a strong hydrogen-bond-donating solvent, which allows the reaction to proceed under mild conditions at room temperature. rsc.org
Furthermore, one-pot synthesis strategies are being explored to reduce the number of reaction steps and purification processes. A one-step synthesis of xanthones has been achieved by reacting 2-substituted aryl aldehydes with phenols. google.com This method avoids the need for advanced starting materials and harsh reaction conditions often associated with traditional multi-step syntheses. google.com
The development of these green chemistry approaches not only makes the synthesis of xanthones more environmentally benign but also often leads to more efficient and economically viable processes. researchgate.net
Molecular Mechanisms of Action of Xanthones, with Emphasis on Br Xanthone B Relevance
Enzyme Inhibition Studies
The unique structural scaffold of xanthones allows them to fit into the active sites of various enzymes, thereby inhibiting their catalytic activity. This inhibitory action is a cornerstone of their pharmacological profile.
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Their inhibition can delay the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia in diabetes. tandfonline.com Studies have shown that various xanthones isolated from Garcinia mangostana possess inhibitory activity against both α-amylase and α-glucosidase. For instance, a study on prenylated xanthones demonstrated moderate inhibitory activities against both enzymes, with one compound showing an IC50 value of 22.74 μM for α-amylase and 29.06 μM for α-glucosidase. nih.gov Another investigation of 16 xanthones from mangosteen revealed α-glucosidase inhibitory activities with IC50 values ranging from 1.5 to 63.5 μM. ontosight.ai While these findings underscore the potential of the xanthone (B1684191) scaffold in glycosidase inhibition, specific inhibitory data for BR-Xanthone B against α-amylase and α-glucosidase are not currently available in the reviewed literature.
Pancreatic Lipase (B570770) Inhibition
Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Its inhibition is a validated approach for the management of obesity. Several xanthones from Garcinia mangostana have been evaluated for their ability to inhibit pancreatic lipase. In one such study, 13 xanthones, including the prominent α-mangostin, demonstrated inhibitory activity, with α-mangostin showing an IC50 value of 5.0 μM. medchemexpress.commdpi.com Another comprehensive study assessing the multitarget potential of xanthones reported pancreatic lipase inhibition for several tested compounds, with IC50 values ranging from 50.6 to 454.6 μM. researchgate.netjst.go.jp Despite the established anti-lipase activity within the xanthone family, specific research detailing the inhibitory efficacy of this compound on pancreatic lipase has not been identified.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. They are well-established targets for anticancer drugs. tandfonline.com Research has indicated that xanthones from Garcinia mangostana can inhibit these enzymes. For example, β-mangostin was identified as a potent inhibitor of both human topoisomerase I and II, with IC50 values of 10.0 and 8.5 μM, respectively. researchgate.netemerald.com Another study highlighted that α-mangostin also inhibited both topoisomerases with IC50 values of 15.0 μM for topoisomerase I and 7.5 μM for topoisomerase II. rjptonline.orgmdpi.com These findings suggest that the xanthone structure is a viable pharmacophore for topoisomerase inhibition. However, specific studies detailing the interaction and inhibitory concentration of this compound with topoisomerases are absent from the current body of scientific literature.
Kinase Target Network Modulation
Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets. Xanthone derivatives have been investigated for their ability to modulate kinase activity. For instance, certain synthetic xanthones have shown the potential to inhibit protein kinases, which contributes to the proliferation of cancer cells. nih.gov While the broader class of xanthones is known to interact with kinase signaling pathways, specific data on which kinases are modulated by this compound and the nature of these interactions are yet to be elucidated.
Aromatase Inhibitory Activity
Aromatase is a key enzyme in the biosynthesis of estrogens and is a critical target in the treatment of hormone-dependent breast cancer. researchgate.netmdpi.comhmdb.ca Several xanthones from Garcinia mangostana have demonstrated the ability to inhibit aromatase. In a screening of 12 xanthones, garcinone D, garcinone E, α-mangostin, and γ-mangostin all exhibited dose-dependent inhibitory activity in a microsomal assay. mdpi.comhmdb.ca In a subsequent cell-based assay, γ-mangostin was found to be the most potent inhibitor. researchgate.netmdpi.com These studies establish the potential of the xanthone skeleton as a scaffold for aromatase inhibitors. Nevertheless, specific data quantifying the aromatase inhibitory activity of this compound is not available.
Receptor Binding and Modulation (e.g., Histamine (B1213489) H1, 5-hydroxytryptamine2A)
In addition to enzyme inhibition, xanthones can exert their effects by binding to and modulating the function of cell surface and intracellular receptors.
Studies have revealed that certain xanthones from Garcinia mangostana can interact with histamine H1 and 5-hydroxytryptamine2A (5-HT2A) receptors. nih.gov For example, α-mangostin has been shown to be a competitive antagonist of the histamine H1 receptor. researchgate.net Furthermore, γ-mangostin has been identified as a selective and competitive antagonist of the 5-HT2A receptor. researchgate.nettandfonline.com Chronic application of γ-mangostin has been observed to up-regulate the mRNA expression of H1 and 5-HT2A/2C receptors, suggesting an antagonistic effect. nih.gov While these findings are significant for the xanthone class, there is a lack of specific research data on the binding affinity and modulatory effects of this compound on these, or any other, receptors.
Cellular Signaling Pathway Modulation
The biological activities of xanthones, including this compound, are rooted in their ability to modulate critical cellular signaling pathways. These interactions can influence a cell's decision to undergo programmed cell death, mount an inflammatory response, or counteract oxidative stress.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It is primarily executed through two interconnected signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. thermofisher.com Both pathways converge on the activation of a family of cysteine proteases known as caspases. mdpi.comnih.gov Key effector caspases, such as caspase-3, are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com
The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.gov The ratio of these proteins determines mitochondrial membrane permeability. mdpi.com A shift towards pro-apoptotic proteins leads to the release of mitochondrial factors like cytochrome c, which binds to the apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, a complex that activates the initiator caspase-9. thermofisher.comnih.gov Activated caspase-9 then proceeds to activate effector caspases like caspase-3. thermofisher.commdpi.com
Xanthone compounds are recognized for their capacity to induce apoptosis in various cancer cell lines. scispace.com For instance, the related compound BR-Xanthone A has been shown to induce apoptosis by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival. Studies indicate that xanthones can trigger the intrinsic apoptotic pathway, and this compound, in particular, has been associated with apoptosis induction through caspase activation. scispace.comkisti.re.kr This involves the activation of initiator caspases (caspase-8, -9) and the executioner caspase-3, ultimately leading to the cleavage of substrates like poly-ADP ribosyl polymerase (PARP) and cell death. mdpi.com
Chronic inflammation is a key driver of various pathologies. Xanthones have demonstrated significant anti-inflammatory activity by modulating the signaling pathways that control the expression of pro-inflammatory mediators. nih.gov Key enzymes involved in the inflammatory cascade include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively. mdpi.comnih.gov Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are also central to propagating the inflammatory response. mdpi.commdpi.com
The expression of these inflammatory molecules is largely controlled by transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.gov Research on various xanthone derivatives shows they can suppress the activation of the NF-κB pathway. nih.govsigmaaldrich.com For example, studies on RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that xanthones can inhibit the production of NO, TNF-α, and IL-6. mdpi.comsigmaaldrich.com They achieve this by suppressing the expression of iNOS and COX-2 at both the protein and mRNA levels. mdpi.comnih.gov The closely related compound BR-Xanthone A has been specifically shown to reduce the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, resulting in decreased levels of TNF-α and IL-6. This suggests that xanthones like this compound likely exert their anti-inflammatory effects by targeting these key nodes in inflammatory signaling pathways.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. mdpi.com This imbalance can lead to damage to DNA, proteins, and lipids, contributing to various diseases. mdpi.com Cells have evolved sophisticated defense mechanisms to combat oxidative stress, primarily orchestrated by the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org Under conditions of stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes. frontiersin.org
Xanthones are noted for their antioxidant properties. nih.gov Mangostanin, another well-studied xanthone, has been shown to protect human keratinocytes from oxidative damage by reducing the generation of intracellular ROS. nih.gov This reduction in ROS prevents the subsequent activation of damaging signaling pathways, including those involving protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are markers of the oxidative stress response. nih.gov The Nrf2 and NF-κB pathways are known to co-regulate cellular responses to oxidative stress and inflammation, highlighting a complex interplay between these systems. frontiersin.org The ability of xanthone metabolites to impact oxidative stress suggests that compounds like this compound may help maintain cellular redox balance by modulating these protective pathways. researchgate.net
Anti-inflammatory Pathways (e.g., iNOS, COX-2, TNF-α, IL-6)
Protein-Ligand Interaction Analysis (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. nih.gov This method provides valuable insights into the mechanism of action by identifying key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ikm.org.my The binding affinity is often estimated using a scoring function, with lower energy scores typically indicating more stable interactions. ikm.org.myijnc.ir
Docking studies have been widely applied to the xanthone family to elucidate their interactions with various therapeutic targets. dovepress.com For example, xanthone derivatives have been docked against cancer-related proteins like DNA topoisomerase IIα and protein tyrosine kinases. ikm.org.mynih.gov These studies help explain the structure-activity relationship and guide the design of more potent inhibitors. dovepress.com
A specific molecular docking study using AutoDock Vina software identified the related compound BR-Xanthone A as a potential inhibitor of the Activin-Like Kinase 2 (ALK2) receptor, a target relevant to iron deficiency anemia. researchgate.net The study reported a strong binding affinity for BR-Xanthone A, highlighting its potential as a specific inhibitor. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Software Used | Key Interactions Noted |
| BR-Xanthone A | ALK2 (PDB: 3Q4U) | -11.40 | AutoDock Vina | Hydrogen bonds to ATP binding site researchgate.net |
| Xanthone Derivative 1 | DNA (PDB: 1BNA) | -9.36 | AutoDock 4.2 | Interaction with DNA base pairs ijnc.ir |
| DMXAA (Xanthone Analog) | 1ZXM (Protein Receptor) | -8.69 | AutoDock 4.2 | Hydrogen bonds with active site amino acids ijnc.ir |
This table presents examples of docking scores for xanthone derivatives against various biological targets to illustrate the application of protein-ligand interaction analysis. Scores are not directly comparable across different target proteins and software.
Quantitative Structure-Activity Relationship (QSAR) Studies for Xanthone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By analyzing how variations in structural features (described by molecular descriptors) affect a compound's potency, QSAR models can be developed to predict the activity of new, untested molecules. nih.govnih.gov
QSAR studies on xanthone derivatives have successfully identified key molecular properties that govern their anticancer and anti-inflammatory activities. nih.govderpharmachemica.com These models are built using statistical methods like multiple linear regression and are validated to ensure their predictive accuracy. nih.gov A robust QSAR model is characterized by a high regression coefficient (r²) and a high cross-validation coefficient (Q² or r²cv). dovepress.comnih.gov
For example, one study on xanthone derivatives developed a QSAR model for anticancer activity with a high degree of accuracy (r² = 0.84, r²cv = 0.82). dovepress.comnih.gov The analysis revealed that properties such as the logarithm of the partition coefficient (LogP), dielectric energy, and the number of hydroxyl groups were significantly correlated with the compounds' activity. dovepress.comnih.gov
| QSAR Model Example (Anticancer Activity of Xanthones) |
| Equation: log 1/IC₅₀ = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 µ + 0.540 logP −9.115 nih.gov |
| Statistical Validation |
| Correlation Coefficient (r) |
| Cross-validation Coefficient (Q²) |
| Key Descriptors |
| qC1, qC2, qC3 |
| µ |
| logP |
A primary application of a validated QSAR model is the prediction of biological activity for novel compounds. nih.govdovepress.com This allows researchers to perform virtual screening of large chemical libraries or to design new derivatives with potentially enhanced potency before undertaking their actual chemical synthesis and biological testing. nih.gov This computational pre-screening significantly accelerates the drug discovery process by prioritizing the most promising candidates. scielo.br
Modern computational modeling for xanthones employs a range of techniques. scielo.br Beyond traditional regression, machine learning methods such as Artificial Neural Networks (ANN) and Random Forest (RF) are used to build more sophisticated and robust predictive models. scielo.br For instance, QSAR models for xanthone derivatives have been developed using the Monte Carlo technique to predict α-glucosidase inhibitory activity, and these models were subsequently used to design 15 new molecules with predicted high activity. tandfonline.com Similarly, a validated QSAR model was used to virtually design 50 new xanthone derivatives and predict their anticancer activity, identifying 39 compounds with promising IC₅₀ values. nih.gov This demonstrates the power of computational modeling to rationally guide the development of new therapeutic agents based on the xanthone scaffold. nih.govscielo.br
Advanced Research Methodologies and Computational Approaches
Omics Technologies in Xanthone (B1684191) Research
Omics technologies offer a holistic view of the molecular landscape of biological systems. In the context of xanthone research, metabolomics and transcriptomics are powerful tools for identifying new compounds and understanding their physiological impact.
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is instrumental in discovering and identifying xanthones from complex natural sources. mdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (LC-MS) and Principal Component Analysis (PCA) allow researchers to differentiate the metabolic profiles of various samples. mdpi.com For instance, researchers have successfully used a metabolomics-guided approach to discover new dimeric xanthones from the co-culture of mangrove endophytic fungi. mdpi.comnih.gov This process involves comparing the metabolites produced in co-cultures versus monocultures to pinpoint novel compounds induced by microbial interactions. mdpi.com
The typical workflow involves:
Chromatographic Separation: HPLC is used to separate the individual compounds within a crude extract. mdpi.com
Mass Spectrometry (MS and MS/MS): MS provides the mass-to-charge ratio of the compounds, and tandem MS (MS/MS) fragments the molecules to reveal structural information. nih.gov
Data Analysis: Tools like UPLC-MS-PCA and molecular networking are used to analyze the vast datasets, cluster related molecules, and compare profiles to identify unique or upregulated metabolites, which can then be targeted for isolation and full structural elucidation. mdpi.commdpi.comresearchgate.net
This approach is highly applicable for analyzing extracts from sources like Garcinia mangostana to identify and quantify specific constituents, including BR-Xanthone B. veeva.com
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, revealing which genes are active under specific conditions. This technology is used to understand the molecular mechanisms of action for xanthones by observing how gene expression changes in cells or organisms upon exposure. nih.gov
For example, a study on the caged polyprenylated xanthone, Gaudichaudione H, used transcriptome analysis on zebrafish embryos to understand its in vivo effects. nih.gov The results showed that the compound caused significant changes in the expression of genes related to iron metabolism, leading to observable developmental defects. nih.gov Similarly, to elucidate the antibacterial mechanism of a synthetic xanthone derivative, XT17, researchers employed RNA-sequencing (RNA-seq). nih.gov This analysis revealed that the compound disrupted the bacterial cell wall and inhibited DNA synthesis. nih.gov Transcriptome analysis of ripening mangosteen fruit has also provided insights into the regulation of genes involved in xanthone biosynthesis. researchgate.net
Metabolomics Profiling for Xanthone Identification
Advanced Computational Chemistry Techniques
Computational chemistry has become an indispensable part of drug discovery and chemical research, allowing scientists to model and predict the behavior of molecules, saving significant time and resources. researchgate.net
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In xanthone research, MD simulations provide detailed insights into the stability and dynamics of a xanthone bound to its protein target. tandfonline.com Researchers can assess the stability of the ligand-protein complex by calculating parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). journals.co.zamdpi.com
A stable RMSD value over the simulation period suggests that the xanthone derivative maintains a consistent binding mode within the protein's active site. journals.co.za For example, MD simulations have been used to:
Confirm the stable interaction of xanthone derivatives with cancer-related proteins like CDK2 and EGFR. journals.co.za
Evaluate the binding stability of xanthones to acetylcholinesterase, a target in Alzheimer's disease research. tandfonline.com
Investigate the interaction between xanthones and proteins involved in acne, such as JNK1. nih.gov
These simulations provide an atomic-level understanding of the binding interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for a compound's activity. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.netresearchgate.net This screening is crucial in early-stage research to select compounds with favorable drug-like properties and to filter out those likely to fail in later development stages. researchgate.net
Many studies on xanthones incorporate ADMET analysis. journals.co.zabenthamdirect.com For instance, when evaluating xanthone derivatives as potential inhibitors of Carbonic Anhydrase II, researchers filtered compounds based on Lipinski's rule of five and other ADME properties to ensure potential for oral administration. innovareacademics.in Similar computational filters have been applied in studies targeting cancer and amoebiasis, helping to prioritize the most promising candidates for further investigation. researchgate.netbenthamdirect.com
Table 1: Key Parameters Evaluated in In Silico ADME Prediction for Xanthones
| Parameter | Description | Relevance in Research |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Used to filter large libraries of xanthones to select promising candidates. journals.co.zainnovareacademics.in |
| Aqueous Solubility | Predicts the solubility of the compound in water. | Affects absorption and distribution. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB. | Important for developing drugs targeting the central nervous system. |
| CYP450 Inhibition | Predicts the potential for the compound to inhibit key metabolic enzymes. | Helps in assessing potential drug-drug interactions. |
| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. | A critical toxicity parameter for drug safety. frontiersin.org |
| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. | Key for determining oral bioavailability. |
This table is generated based on common parameters mentioned in computational studies of small molecules.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is frequently used in xanthone research to identify potential biological targets or to find new xanthone-based inhibitors for a known target. researchgate.netalliedacademies.org
The process often involves molecular docking, where computer algorithms predict the preferred orientation of a ligand (e.g., a xanthone) when bound to a receptor to form a stable complex. alliedacademies.org The binding affinity, often expressed as a binding energy score, is calculated to rank the compounds. journals.co.za
Examples in xanthone research include:
Screening of xanthone libraries against cancer targets like TTK, HER2, and GR. researchgate.net
Docking of xanthones into the active site of Plasmodium falciparum Erythrocyte Membrane Protein 1 (PfEMP1) to identify potential antimalarial agents. alliedacademies.org
Virtual screening of hundreds of xanthones to identify inhibitors of fungal and viral enzymes. nih.gov
This approach allows for the rapid and cost-effective identification of hit compounds, which can then be prioritized for experimental validation. nih.gov
In Silico ADME Prediction (for research compound selection)
Chemoinformatics and Database Mining for Xanthone Derivatives
Chemoinformatics and database mining have emerged as indispensable tools in the field of medicinal chemistry and drug discovery, providing powerful methodologies to navigate the vast chemical space of natural and synthetic compounds. For a structurally diverse class like xanthones, these computational approaches are crucial for accelerating the identification of novel bioactive derivatives, elucidating their mechanisms of action, and optimizing their therapeutic potential. By integrating chemical information, biological data, and computational algorithms, researchers can systematically analyze large libraries of xanthone compounds, predict their activities, and prioritize candidates for synthesis and experimental testing.
The application of chemoinformatics to xanthone research involves a variety of techniques. These include the development of Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structures with biological effects, the use of molecular docking to simulate interactions with protein targets, and the mining of large chemical databases to discover new structural scaffolds. dntb.gov.uanih.gov These methods help in understanding the complex relationships between the chemical features of xanthone derivatives—such as the type, number, and position of substituents on the dibenzo-γ-pyrone framework—and their resulting pharmacological activities. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For xanthone derivatives, QSAR studies have been instrumental in predicting their potential as anticancer, anti-inflammatory, and antimicrobial agents. dntb.gov.uachemicalpapers.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each xanthone derivative and then using statistical methods to find the best correlation with experimentally determined activity data.
For example, a QSAR study on the cytotoxic activity of xanthone derivatives against WiDR colorectal cancer cells developed a model that successfully predicted the anticancer activity based on descriptors like atomic charges and lipophilicity (logP). nih.gov The resulting equation highlighted the importance of the electronic properties of specific carbon atoms in the xanthone core for its biological function. nih.gov Such models not only predict the activity of untested compounds but also provide valuable insights for the rational design of new, more potent xanthone analogues. nih.gov
Table 1: Examples of QSAR Models for Xanthone Derivatives
| Biological Activity | Best Equation Model | Key Descriptors | Reference |
|---|---|---|---|
| Anticancer (Colorectal) | log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115 | Atomic charges (qC1, qC2, qC3), Dipole moment (µ), Lipophilicity (logP) | nih.gov |
| Anticancer (DNA Topoisomerase II α) | Path/Chain Count, Kappa Shape Index, Atom-Centered Fragments | Topological and structural descriptors | dntb.gov.ua |
Molecular Docking and Virtual Screening
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. sciforschenonline.org In xanthone research, docking studies are widely used to investigate how these compounds interact with specific biological targets at the molecular level. This technique has been applied to understand the inhibitory potential of xanthones against various enzymes and receptors involved in disease, such as protein kinases, cyclooxygenase-2 (COX-2), and viral proteases. nih.govmdpi.comsciforschenonline.org
For instance, molecular docking studies have been performed to explore the binding of xanthone derivatives to G-quadruplex (G4) DNA, a structure implicated in cancer. acs.org These studies revealed that certain xanthone derivatives can bind effectively to G4 DNA, with calculated binding energies indicating a strong and stable interaction. acs.org Similarly, computational screening of xanthones from African medicinal plants identified several potent inhibitors of aldose reductase, an enzyme linked to diabetic complications. mdpi.com
Virtual screening, often coupled with docking, involves the computational filtering of large compound libraries to identify molecules that are most likely to bind to a drug target. This approach allows researchers to efficiently screen thousands of xanthone derivatives from databases like ZINC, PubChem, or ChEMBL, significantly narrowing down the number of compounds for expensive and time-consuming experimental validation. researchgate.net
Table 2: Examples of Molecular Docking Studies on Xanthone Derivatives
| Target Protein | Xanthone Derivative(s) | Key Findings | Reference(s) |
|---|---|---|---|
| G-Quadruplex DNA (c-MYC) | Functionalized xanthone-piperazine derivatives | End-stacking binding mode; binding energies from -7.72 to -13.05 kcal/mol. | acs.org |
| Aldose Reductase (AR) | Mangostenone A, Smeathxanthone B, Allanxanthone B | Identified as potent inhibitors with strong binding affinities. | mdpi.com |
| Dengue Virus NS2B/NS3 Protease | Xanthone core and derivatives | Xanthones prefer to bind at a tunnel-like allosteric site rather than the active site. | sciforschenonline.org |
Database Mining and Chemical Space Analysis
The systematic exploration of chemical databases is a cornerstone of modern chemoinformatics. Databases such as the NCI (National Cancer Institute) database, ChEMBL, and PubChem contain vast amounts of data on chemical structures and their biological activities. ontosight.airesearchgate.net Mining these resources allows researchers to identify trends, discover novel structural classes, and formulate new hypotheses. For xanthones, database mining has been used to collate information on anticancer properties and to select compound sets for QSAR and other computational studies. researchgate.net
Furthermore, chemoinformatic tools are used to analyze the "chemical space" occupied by xanthone derivatives. mdpi.com By calculating various molecular descriptors (e.g., molecular weight, lipophilicity, fraction of sp3 carbons), researchers can map and compare different sets of xanthones, such as those from natural versus synthetic sources or from marine versus terrestrial organisms. mdpi.com This type of analysis helps to understand the structural diversity of known xanthones and to guide the design of new derivatives with "drug-like" properties, potentially improving their pharmacokinetic profiles. mdpi.com
Future Perspectives and Research Gaps for Br Xanthone B
Elucidating Undiscovered Biological Activities and Mechanisms
While the broader class of xanthones is known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, the specific biological profile of BR-Xanthone B is not yet well-defined. ontosight.ainih.govmdpi.com Future research should prioritize comprehensive screening to uncover its unique activities. High-throughput screening (HTS) assays can be employed to test this compound against a wide range of biological targets.
Furthermore, detailed mechanistic studies are essential. For instance, if anti-inflammatory activity is detected, subsequent investigations should aim to identify the specific signaling pathways involved, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways. Understanding these mechanisms is crucial for determining the compound's therapeutic relevance.
Strategies for Enhancing Biosynthesis and Sustainable Production
The natural abundance of this compound in Garcinia mangostana may be limited, posing a challenge for large-scale production. Research into enhancing its biosynthesis is therefore a critical step. The biosynthetic pathway of xanthones in plants involves the shikimate and acetate (B1210297) pathways. nih.gov
Future strategies could involve:
Metabolic Engineering: Identifying and overexpressing key enzymes in the biosynthetic pathway of this compound in its native plant or a heterologous host like yeast or bacteria.
Elicitation: Using biotic or abiotic elicitors to stimulate the production of secondary metabolites, including this compound, in Garcinia mangostana cell or tissue cultures.
Synthetic Biology: Reconstructing the entire biosynthetic pathway in a microbial chassis to enable sustainable and scalable production through fermentation. nih.gov
Development of Novel this compound Analogues with Improved Potency or Selectivity
The core structure of this compound serves as a valuable scaffold for the synthesis of novel analogues with potentially enhanced therapeutic properties. researchgate.netnih.govtandfonline.com Medicinal chemistry approaches can be used to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with modifications at various positions of the xanthone (B1684191) core. These analogues would then be tested to determine how different functional groups influence biological activity. up.pt
Computer-Aided Drug Design (CADD): Using molecular modeling and docking studies to predict how modifications to the this compound structure will affect its binding to specific biological targets. This can guide the synthesis of more targeted and potent analogues.
For example, the introduction of aminoalkoxy groups or the modification of existing side chains has been shown to enhance the anticancer activity of other xanthone derivatives. up.pt Similar strategies could be applied to this compound.
Expanding the Scope of Pharmacological Targets for Xanthones
Research into the pharmacological targets of xanthones has revealed their ability to interact with a variety of proteins, including enzymes and receptors. mdpi.com However, the full spectrum of targets for this class of compounds is likely much broader. Future research on this compound should aim to identify novel molecular targets.
Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be utilized to "fish" for the binding partners of this compound within the cellular proteome. Identifying novel targets could open up new therapeutic avenues for conditions not previously associated with xanthone activity. For instance, while many xanthones are studied for their anticancer effects, this compound or its analogues might exhibit potent activity against other targets, such as those involved in neurodegenerative or metabolic diseases. frontiersin.org
Integration of Multi-Omics Data for Comprehensive Understanding
A systems biology approach, integrating various "omics" data, will be invaluable for a holistic understanding of this compound's effects. frontiersin.orgresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a comprehensive picture of the cellular response to this compound treatment.
For instance, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound. Integrating these datasets can help to:
Identify the primary molecular targets and off-target effects.
Elucidate the mechanism of action at a systems level.
Discover potential biomarkers for predicting treatment response.
Reveal unexpected connections between different cellular pathways. frontiersin.orgnih.gov
Potential as Lead Compounds in Academic Drug Discovery Programs
With its unique chemical structure and the known bioactivities of the broader xanthone family, this compound represents a promising starting point for academic drug discovery programs. mdpi.com These programs are often focused on early-stage research, including target identification, validation, and the development of lead compounds.
This compound can serve as a chemical probe to investigate biological processes or as a scaffold for the development of more potent and selective modulators of a specific target. The synthesis of focused libraries of this compound analogues and their screening in disease-relevant assays could lead to the identification of novel therapeutic candidates. mdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
